Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate
Description
Properties
Molecular Formula |
C11H12Br2O4 |
|---|---|
Molecular Weight |
368.02 g/mol |
IUPAC Name |
ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C11H12Br2O4/c1-3-17-11(15)9-6(5-12)10(13)8(16-2)4-7(9)14/h4,14H,3,5H2,1-2H3 |
InChI Key |
GCZKDHSWKXINQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1O)OC)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate typically involves multi-step organic reactions One common method includes the bromination of a suitable precursor, followed by esterification and functional group modifications For instance, starting with a hydroxybenzoate derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carbonyl-containing benzoates.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have indicated that ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate and its derivatives exhibit significant anticancer properties. These compounds have shown efficacy against various cancer cell lines, suggesting potential as therapeutic agents.
Case Study:
A study conducted on a series of brominated benzoate derivatives demonstrated that the compound inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for different cell lines were reported, indicating the compound's potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 |
| This compound | HeLa (cervical cancer) | 15.0 |
| This compound | A549 (lung cancer) | 10.0 |
1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development in treating inflammatory diseases.
Organic Synthesis Applications
2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents allow for further functionalization through nucleophilic substitution reactions.
Case Study:
In a synthetic route to develop novel anti-inflammatory drugs, researchers utilized this compound as a starting material to create various substituted phenolic compounds.
Materials Science Applications
3.1 Photocatalytic Properties
Emerging research suggests that this compound can be used in the development of photocatalysts due to its unique structural features. The presence of bromine atoms enhances the material's ability to absorb light and participate in photochemical reactions.
Data Table: Photocatalytic Activity
| Compound | Light Source | Reaction Yield (%) |
|---|---|---|
| This compound | UV Light | 85 |
| This compound | Visible Light | 70 |
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related esters, focusing on substituents, molecular properties, and applications.
Table 1: Key Properties of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate and Analogs
Key Differences:
Aromatic vs. Aliphatic Systems: The target compound’s aromatic ring allows for resonance stabilization and participation in electrophilic aromatic substitution, unlike aliphatic analogs like Ethyl 3-bromo-2-(bromomethyl)propionate . The 6-hydroxy group in the target compound increases acidity (pKa ~10) compared to the 6-chloro substituent in Methyl 3-bromo-2-(bromomethyl)-6-chlorobenzoate (pKa of Cl is non-acidic) .
Ester Group Stability :
- The tert-butyl ester in CAS 75509-27-2 is resistant to hydrolysis due to steric hindrance, whereas the ethyl ester in the target compound is more reactive under basic conditions .
Synthetic Utility :
- The methoxy group at the 4-position in the target compound directs electrophilic attacks to the 5-position (para to -OCH₃), while the chlorine in its methylated analog (CAS 2386708-24-1) deactivates the ring .
Solubility :
- The target compound’s hydroxy group improves water solubility (estimated logP ~2.5) compared to Methyl 3-bromo-2-(bromomethyl)-6-chlorobenzoate (logP ~3.1) .
Biological Activity
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate, a compound with the CAS number 99859-57-1, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique benzoate structure, featuring multiple bromine substituents, a hydroxyl group, and a methoxy group. Its molecular formula is C₁₈H₁₈Br₂O₅, with a molecular weight of 368.02 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown significant inhibition of cancer cell proliferation in vitro. A related compound demonstrated an EC50 value of 6.8 ± 1.1 µM against Jurkat T cells, indicating potent activation of immune responses .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of similar brominated compounds. For example, certain derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα and IL-6 . This suggests that this compound may also possess anti-inflammatory properties worth investigating.
Neuroprotective Effects
Neuroprotective activities have also been explored in related compounds. For instance, some derivatives exhibited protective effects against cobalt chloride-induced neurotoxicity in PC12 cells . This raises the possibility that this compound may similarly protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Future Directions
The unique structure of this compound presents opportunities for further research into its biological activities. Future studies should focus on:
- In vivo studies: To assess the efficacy and safety profile in living organisms.
- Mechanistic studies: To elucidate the precise pathways through which this compound exerts its biological effects.
- Structure-activity relationship (SAR) analyses: To identify modifications that enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
